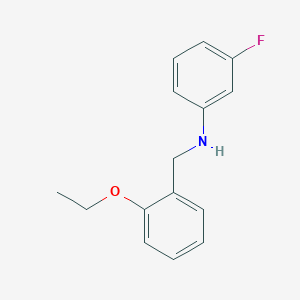
3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive substances. It has been used for various purposes, including as a nasal decongestant and in the treatment of attention deficit hyperactivity disorder (ADHD). However, its potential for abuse and addiction has led to its classification as a Schedule V controlled substance by the United States Drug Enforcement Administration (DEA).
科学研究应用
Propylhexedrine has been used in scientific research for various purposes, including as a model compound for studying the structure-activity relationships of psychoactive substances. It has also been used as a tool for investigating the mechanisms of action of other psychoactive compounds, such as amphetamines. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine has been used in studies of drug metabolism and toxicology.
作用机制
Propylhexedrine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, focus, and energy, as well as feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
Propylhexedrine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the bronchial tubes and nasal passages, leading to increased airflow and decreased congestion. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine can cause appetite suppression and weight loss.
实验室实验的优点和局限性
Propylhexedrine has several advantages for use in lab experiments, including its relatively low cost and availability. It is also a useful tool for investigating the mechanisms of action of other psychoactive compounds. However, its potential for abuse and addiction, as well as its classification as a controlled substance, limit its use in certain contexts.
未来方向
There are several potential future directions for research on 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine. One area of interest is the development of new psychoactive compounds based on the structure of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, with improved pharmacological properties and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine use on the brain and body, particularly with regard to addiction and withdrawal. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine may have potential therapeutic applications for conditions such as ADHD and narcolepsy, and further research in these areas is warranted.
合成方法
Propylhexedrine is synthesized through a multi-step process that involves the reaction of diethylamine with 4-isopropoxybenzaldehyde to form 4-isopropoxyphenyl-2-nitropropene. The nitro compound is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then condensed with propanone to form 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, which is isolated as the hydrochloride salt.
属性
IUPAC Name |
3-(diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-17(6-2)12-11-16(18)14-7-9-15(10-8-14)19-13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUAMFMWDTGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)OC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)




![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)

